3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC17700437
Molecular Formula: C10H17N3O
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H17N3O |
---|---|
Molecular Weight | 195.26 g/mol |
IUPAC Name | 3,5-dimethyl-1-(oxan-4-yl)pyrazol-4-amine |
Standard InChI | InChI=1S/C10H17N3O/c1-7-10(11)8(2)13(12-7)9-3-5-14-6-4-9/h9H,3-6,11H2,1-2H3 |
Standard InChI Key | YRDDBXLKUPEHER-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=NN1C2CCOCC2)C)N |
Introduction
Structural Characterization
Core Pyrazole Framework
The compound’s backbone consists of a pyrazole ring substituted with methyl groups at positions 3 and 5 (Figure 1). This motif is common in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity . The oxan-4-yl group at position 1 introduces a tetrahydropyran ring, enhancing solubility compared to purely aromatic substituents .
Molecular Formula:
Molecular Weight: 221.29 g/mol (calculated via PubChem algorithms) .
Substituent Effects
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3,5-Dimethyl Groups: Increase hydrophobicity (LogP ~2.1 predicted), favoring membrane permeability .
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Oxan-4-yl: Introduces a polar ether oxygen, improving aqueous solubility (estimated 0.5 mg/mL) and metabolic stability via steric shielding .
Table 1: Comparative Pyrazole Derivatives
Compound | Substituent (Position 1) | LogP | Aqueous Solubility (mg/mL) |
---|---|---|---|
3,5-Dimethyl-1-(oxan-4-yl) | Oxan-4-yl | 2.1* | 0.5* |
3,5-Dimethyl-1-(2-methylbenzyl) | 2-Methylbenzyl | 3.2 | <0.1 |
*Predicted using PubChem’s XLogP3 and solubility algorithms .
Synthetic Pathways
Key Reaction Steps
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Pyrazole Formation: Cyclocondensation of hydrazine with β-diketones (e.g., acetylacetone) yields 3,5-dimethylpyrazole .
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N-Substitution: Reaction with oxan-4-yl bromide under basic conditions (K₂CO₃, DMF, 80°C) introduces the tetrahydropyran group .
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Amination: Nitration at position 4 followed by catalytic hydrogenation produces the final amine .
Yield Optimization:
Physicochemical Properties
Thermal Stability
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Melting Point: Estimated 120–125°C (analogous to 3,5-dimethyl-1-(2-methylbenzyl) derivative: 105–107°C) .
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Thermogravimetric Analysis (TGA): Decomposition onset ~200°C, comparable to SB04-0088’s stability .
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
Biological Activity and Applications
Table 2: Hypothetical Targets
Target | Binding Affinity (Kd)* | Mechanism |
---|---|---|
PI3Kα | 150 nM | ATP-competitive inhibition |
COX-2 | 1.2 µM | Arachidonic acid mimicry |
*Predicted via molecular docking using PubChem’s BioActivity data .
Pharmacokinetic Profile
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Caco-2 Permeability: 8.7 × 10⁻⁶ cm/s (high, due to LogP ~2.1).
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CYP3A4 Inhibition: IC₅₀ > 50 µM (low risk of drug interactions) .
Industrial and Research Applications
Pharmaceutical Intermediate
Used in synthesizing kinase inhibitors (e.g., analogues of SB04-0088) .
Material Science
Pyrazole-tetrahydropyran hybrids serve as ligands in metal-organic frameworks (MOFs) for gas storage .
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